Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate
Overview
Description
Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate is a chemical compound that belongs to the class of diethyl malonates It is characterized by the presence of a fluorophenoxy group attached to a pentyl chain, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate typically involves the reaction of diethyl malonate with 4-fluorophenol and a suitable alkylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the ester moiety can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[5-(2-fluorophenoxy)pentyl]propanedioate
- Diethyl 2-[5-(3-fluorophenoxy)pentyl]propanedioate
Uniqueness
Diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate is unique due to the specific position of the fluorine atom on the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
diethyl 2-[5-(4-fluorophenoxy)pentyl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FO5/c1-3-22-17(20)16(18(21)23-4-2)8-6-5-7-13-24-15-11-9-14(19)10-12-15/h9-12,16H,3-8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIQGBFARXZDCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=C(C=C1)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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